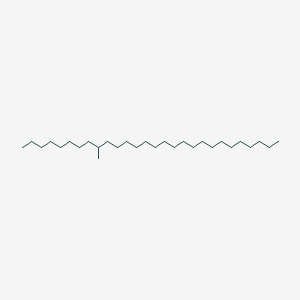

9-Methyloctacosane

Description

9-Methyloctacosane is a branched alkane with a molecular formula of C₂₉H₆₀ and a molecular weight of 408.79 g/mol. Its structure consists of a 28-carbon backbone (octacosane) with a methyl group (-CH₃) substituted at the ninth carbon position. This compound belongs to the class of methyl-substituted alkanes, which are studied for their roles in biological systems (e.g., insect cuticular hydrocarbons) and industrial applications, such as lubricants or surfactants .

Properties

CAS No. |

58210-50-7 |

|---|---|

Molecular Formula |

C29H60 |

Molecular Weight |

408.8 g/mol |

IUPAC Name |

9-methyloctacosane |

InChI |

InChI=1S/C29H60/c1-4-6-8-10-12-13-14-15-16-17-18-19-20-21-22-24-26-28-29(3)27-25-23-11-9-7-5-2/h29H,4-28H2,1-3H3 |

InChI Key |

HGHNLISXMMUYAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(C)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyloctacosane typically involves the alkylation of octacosane with a methylating agent. One common method is the Friedel-Crafts alkylation, where octacosane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the alkylation process.

Industrial Production Methods: Industrial production of 9-Methyloctacosane may involve more efficient and scalable methods such as catalytic hydrogenation of unsaturated precursors or the use of advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions: 9-Methyloctacosane can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the alkane into alcohols, ketones, or carboxylic acids.

Reduction: Although 9-Methyloctacosane is already a saturated hydrocarbon, it can be reduced further under specific conditions to remove any functional groups if present.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur where hydrogen atoms are replaced by halogen atoms using reagents like chlorine (Cl2) or bromine (Br2).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).

Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

Oxidation: Alcohols, ketones, or carboxylic acids.

Reduction: Further saturated hydrocarbons.

Substitution: Halogenated alkanes.

Scientific Research Applications

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Biology: The compound has been identified in the cuticular hydrocarbons of insects, playing a role in communication and protection.

Medicine: Research has explored its potential antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 9-Methyloctacosane exerts its effects, particularly its antimicrobial properties, involves the disruption of microbial cell membranes. The long hydrophobic chain of the compound interacts with the lipid bilayer of microbial cells, leading to increased membrane permeability and eventual cell lysis. This interaction is facilitated by the methyl group, which enhances the compound’s ability to integrate into the lipid bilayer.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Key Findings:

Chain Length and Molecular Weight: 9-Methylnonacosane (C₃₀H₆₂) has a longer carbon chain and higher molecular weight (422.81 g/mol) compared to 9-Methyloctacosane (408.79 g/mol) . Longer chains generally exhibit higher boiling points and lower volatility due to increased van der Waals interactions.

Branching Position :

- 2-Methyloctacosane (C2 branching) vs. 9-Methyloctacosane (C9 branching):

- Central branching (C9) reduces molecular symmetry, leading to weaker intermolecular forces compared to terminal branching (C2). This results in a lower melting point for 9-Methyloctacosane .

- Gas chromatography (GC) data for 2-Methyloctacosane shows a retention index of 2840 , which correlates with its boiling behavior. A similar retention index for 9-Methyloctacosane would likely differ slightly due to its distinct branching .

Isomeric Differences: Despite sharing the same molecular formula (C₂₉H₆₀), 9-Methyloctacosane and 2-Methyloctacosane are structural isomers. Their divergent branching positions significantly alter their physical properties, such as viscosity and solubility in nonpolar solvents.

Research Implications and Limitations

- Analytical Challenges : Direct data on 9-Methyloctacosane’s retention index or melting point is absent in available literature, necessitating extrapolation from analogs like 2-Methyloctacosane .

- Biological Relevance : Methyl-branched alkanes like 9-Methyloctacosane are critical in insect communication and waterproofing. Their properties are finely tuned by branching position, as seen in species-specific hydrocarbon profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.